2-bromo-4-formylphenyl 4-nitrobenzoate
Description
Properties
IUPAC Name |
(2-bromo-4-formylphenyl) 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO5/c15-12-7-9(8-17)1-6-13(12)21-14(18)10-2-4-11(5-3-10)16(19)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORAGYIPAFSNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)C=O)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Reactivity and Electronic Effects
- Nitro vs. Cyano/Fluoro Groups: The nitro group in this compound strongly deactivates the aromatic ring, directing electrophilic substitutions to specific positions. In contrast, cyano groups (as in methyl 4-bromo-5-cyano-2-formylbenzoate) offer similar electron withdrawal but enable different reaction pathways, such as nucleophilic additions .
- Halogen Interactions: The bromine atom participates in halogen bonding (C–Br⋯O), which stabilizes crystal structures. This is less pronounced in chloro- or fluoro-substituted analogs due to weaker halogen-bonding capabilities .
Crystallographic and Intermolecular Interactions
- Dihedral Angles: The planar arrangement (dihedral angle ~4.96°) in this compound contrasts sharply with the non-planar F4BrB (62.90°), attributed to steric and electronic effects of substituents. Planarity facilitates dense crystal packing and stronger van der Waals interactions .
- Hydrogen Bonding : Weak C–H⋯O interactions dominate the crystal packing of the target compound, forming helical chains along the [010] axis. In contrast, methyl-substituted analogs exhibit disrupted packing due to steric bulk .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-bromo-4-formylphenyl 4-nitrobenzoate, and how can reaction conditions be optimized for higher yields?
- Methodology : The synthesis typically involves sequential functionalization:
Esterification : Reacting 4-nitrobenzoic acid with a brominated phenolic precursor (e.g., 2-bromo-4-hydroxybenzaldehyde) using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) under anhydrous conditions .
Bromination/Formylation : Bromination at the ortho position and formylation at the para position may require reagents like N-bromosuccinimide (NBS) and Vilsmeier-Haack formylation, respectively .
- Critical Conditions :
- Temperature control (<0°C for bromination to avoid side reactions).
- Use of dry solvents (e.g., THF or DMF) to prevent hydrolysis of intermediates.
- Catalytic bases (e.g., pyridine) to neutralize acid byproducts during esterification .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Techniques :
- NMR Spectroscopy :
- ¹H NMR : Aldehyde proton appears as a singlet at δ ~10 ppm. Aromatic protons show splitting patterns indicative of substitution (e.g., para-nitro group deshields adjacent protons) .
- ¹³C NMR : Ester carbonyl (C=O) resonates at δ ~165–170 ppm; nitro groups induce downfield shifts in adjacent carbons .
- IR Spectroscopy : Strong absorption bands for ester C=O (~1720 cm⁻¹), aldehyde C=O (~2820 and 2720 cm⁻¹ for stretching), and nitro groups (~1520 and 1350 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) confirms molecular weight, while fragmentation patterns validate the ester and bromo substituents .
Advanced Research Questions
Q. How do crystallographic studies using SHELX software elucidate the molecular geometry and intermolecular interactions of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Crystals are grown via slow evaporation, and data collected at ~295 K. SHELXL refines the structure, resolving bond lengths, angles, and torsional parameters .
- Key Findings :
- Geometric parameters (e.g., C-Br bond length: ~1.89 Å; C=O ester bond: ~1.21 Å) align with similar nitroaromatic esters .
- Hydrogen bonding (e.g., C-H···O interactions between aldehyde and nitro groups) stabilizes the crystal lattice, analyzed via graph set notation (e.g., R₂²(8) motifs) .
- Data Contradictions : Discrepancies in reported bond angles (e.g., C-Br-C vs. literature values) may arise from crystal packing effects or refinement thresholds .
Q. What experimental strategies resolve contradictions in the reactivity of bromo and nitro substituents during nucleophilic substitution reactions?
- Case Study : Competing pathways (e.g., SN2 vs. elimination) for bromo displacement by amines or thiols:
- Kinetic Control : Lower temperatures (~0–25°C) favor SN2 mechanisms, while higher temperatures promote elimination (e.g., HBr loss) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for substitution, whereas nonpolar solvents favor side reactions .
- Validation :
- Monitor reaction progress via TLC or HPLC.
- Use ²D NMR (e.g., NOESY) to confirm regioselectivity in products .
Q. How can computational chemistry predict the regioselectivity of nucleophilic attacks on this compound?
- Approach :
- DFT Calculations : Model transition states for nucleophilic attack at bromo (C-Br) vs. formyl (C=O) sites using Gaussian or ORCA software.
- Results :
- Higher electrophilicity at the brominated aromatic ring due to electron-withdrawing nitro groups (Hammett σ constants: NO₂ = +0.78) .
- Steric hindrance from the formyl group may disfavor attack at the ortho position .
Q. What biodegradation pathways are plausible for this compound in environmental bacteria?
- Mechanism :
- Ester Hydrolysis : Microbial esterases cleave the ester bond, yielding 4-nitrobenzoic acid and 2-bromo-4-hydroxybenzaldehyde.
- Nitro Reduction : Enzymes like PnbA (4-nitrobenzoate reductase) convert 4-nitrobenzoate to 4-hydroxylaminobenzoate, followed by lyase (PnbB)-catalyzed cleavage to protocatechuate .
- Challenges : The bromo substituent may hinder enzyme-substrate binding; directed evolution of PnbA/PnbB could enhance activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
